molecular formula C14H17NO3S B12135306 N-(3-methoxypropyl)naphthalene-2-sulfonamide

N-(3-methoxypropyl)naphthalene-2-sulfonamide

Cat. No.: B12135306
M. Wt: 279.36 g/mol
InChI Key: VJUYTHMVAFQSGT-UHFFFAOYSA-N
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Description

Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide is an organic compound that belongs to the class of sulfonamides. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a sulfonic acid group attached to the second position of the naphthalene ring. The compound also contains a 3-methoxy-propyl amide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide typically involves the following steps:

    Sulfonation of Naphthalene: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-2-sulfonic acid.

    Amidation: The naphthalene-2-sulfonic acid is then reacted with 3-methoxy-propylamine under controlled conditions to form naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide.

Industrial Production Methods

In an industrial setting, the production of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions, while the 3-methoxy-propyl amide group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-sulfonic acid (3-methoxy-propyl)-amide
  • Naphthalene-2-sulfonic acid (2-methoxy-propyl)-amide
  • Naphthalene-2-sulfonic acid (3-ethoxy-propyl)-amide

Uniqueness

Naphthalene-2-sulfonic acid (3-methoxy-propyl)-amide is unique due to the specific positioning of the sulfonic acid and 3-methoxy-propyl amide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

N-(3-methoxypropyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C14H17NO3S/c1-18-10-4-9-15-19(16,17)14-8-7-12-5-2-3-6-13(12)11-14/h2-3,5-8,11,15H,4,9-10H2,1H3

InChI Key

VJUYTHMVAFQSGT-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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